molecular formula C9H13NO2 B2877316 (5-Cyclopentyl-1,2-oxazol-3-yl)methanol CAS No. 1503814-28-5

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol

Cat. No. B2877316
CAS RN: 1503814-28-5
M. Wt: 167.208
InChI Key: HXXHSHUOEBJYFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(5-Cyclopentyl-1,2-oxazol-3-yl)methanol” consists of a five-membered oxazole ring attached to a cyclopentyl group and a methanol group . The oxazole ring contains one nitrogen atom and one oxygen atom .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A novel tris(triazolyl)methanol ligand has been developed, exhibiting exceptional catalytic activity for the Huisgen 1,3-dipolar cycloaddition reaction. This catalyst demonstrates efficiency under both water and neat conditions, requiring low catalyst loadings and short reaction times at room temperature, showcasing compatibility with free amino groups. Such advancements suggest potential applications of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol derivatives in catalyzing similar cycloaddition reactions, underlining their significance in synthetic organic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Sugar Amino Acids

Research indicates the efficient synthesis of cyclodepsipeptides incorporating sugar amino acids (alcohol) through a multicomponent reaction followed by acid-mediated macrocyclization. This process underscores the versatility of oxazolone derivatives in synthesizing complex organic molecules, suggesting that (5-Cyclopentyl-1,2-oxazol-3-yl)methanol could serve as a precursor or intermediate in crafting sugar amino acids or similar compounds (Bughin, Masson, & Zhu, 2007).

Methanol as a Reactant in Organic Synthesis

Studies have explored the role of methanol in the gold(I)-catalyzed cycloisomerizations of 1,3-dien-5-ynes, revealing that methanol's presence directs the reaction towards forming 5-alkoxycyclopentadiene rather than a substituted benzene. This highlights methanol's dual role as both a solvent and reactant in organic transformations, implying potential uses for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol in similar reactions where methanol's reactivity can be harnessed (Marín‐Luna, Bolaño, López, & Faza, 2019).

Novel Synthesis of Pyrrolo[3,4-b]pyridin-5-one

A novel synthesis approach has been developed for 5-aminooxazole, utilizing methanol solutions of aldehydes, amines, and alpha-isocyanoacetamide, leading to pyrrolo[3,4-b]pyridin-5-one. This showcases the synthetic utility of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol and related compounds in creating complex heterocyclic molecules, offering new pathways for pharmaceutical and material science applications (Janvier, Sun, Bienaymé, & Zhu, 2002).

Safety and Hazards

The safety information for “(5-Cyclopentyl-1,2-oxazol-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

(5-cyclopentyl-1,2-oxazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXHSHUOEBJYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol

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